molecular formula C11H14INO3S B183737 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide CAS No. 326885-27-2

4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Numéro de catalogue B183737
Numéro CAS: 326885-27-2
Poids moléculaire: 367.21 g/mol
Clé InChI: UEGSNLPGFGGHKZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research. It is a potent inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of B-cell malignancies.

Mécanisme D'action

4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide works by inhibiting the activity of BTK, a protein kinase that plays a crucial role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK by 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide leads to the suppression of these signaling pathways, resulting in decreased B-cell proliferation and survival.

Effets Biochimiques Et Physiologiques

4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been shown to have a potent inhibitory effect on BTK activity, leading to decreased B-cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in B-cell malignancies. 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has several advantages for lab experiments, including its potent inhibitory effect on BTK activity, favorable pharmacokinetic profile, and demonstrated efficacy in preclinical models. However, there are also limitations to its use in lab experiments, including the need for specialized equipment and expertise for its synthesis and the potential for off-target effects.

Orientations Futures

There are several future directions for the study of 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide. One area of research is the evaluation of its efficacy in combination with other targeted therapies or chemotherapy regimens. Another area of research is the identification of biomarkers that can predict response to 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, which could help guide patient selection for clinical trials. Additionally, the development of more potent and selective BTK inhibitors is an area of active research.

Applications De Recherche Scientifique

4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has shown potent inhibition of BTK and has demonstrated efficacy in reducing tumor growth and improving survival in animal models. 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Propriétés

Numéro CAS

326885-27-2

Nom du produit

4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Formule moléculaire

C11H14INO3S

Poids moléculaire

367.21 g/mol

Nom IUPAC

4-iodo-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C11H14INO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h3-6,10,13H,1-2,7-8H2

Clé InChI

UEGSNLPGFGGHKZ-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)I

SMILES canonique

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)I

Origine du produit

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from (tetrahydro-2-furanylmethyl)amine and 4-iodobenzenesulfonyl chloride using a similar procedure to that described for Description 30.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.